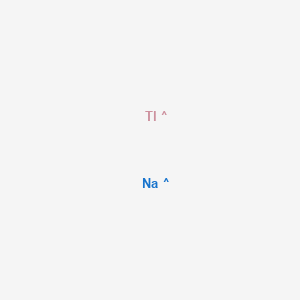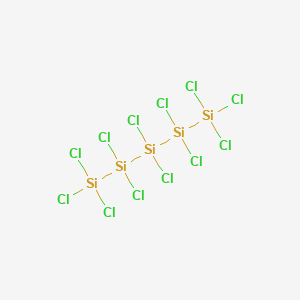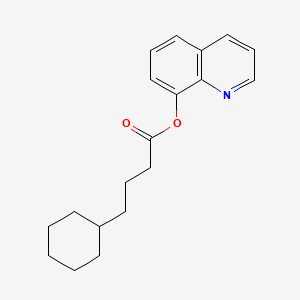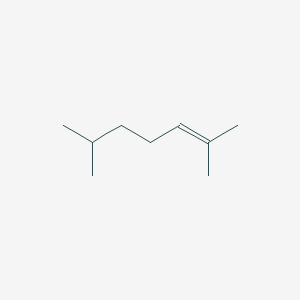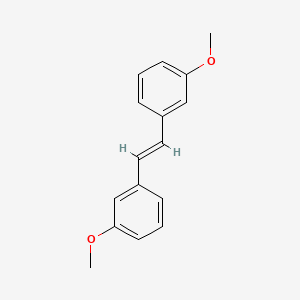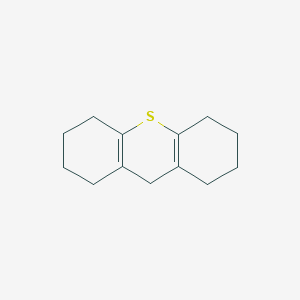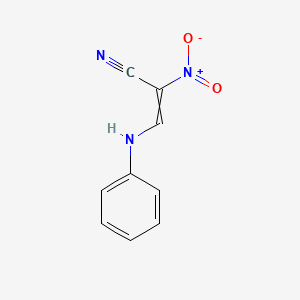
1-Oxo-2-phenyl-1H-phenalen-3-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxo-2-phenyl-1H-phenalen-3-olate is a chemical compound known for its unique structure and properties It belongs to the class of phenalenone derivatives, which are characterized by a phenalenone core structure with various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-2-phenyl-1H-phenalen-3-olate typically involves the reaction of phenalenone with phenyl-substituted reagents under specific conditions. One common method includes the use of phenylmagnesium bromide in a Grignard reaction, followed by oxidation to yield the desired product . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oxo-2-phenyl-1H-phenalen-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenalenone derivatives with different oxidation states.
Reduction: Reduction reactions can yield hydroxy or alkoxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenalenone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted phenalenone derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 1-Oxo-2-phenyl-1H-phenalen-3-olate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites or altering their conformation. This interaction can disrupt biochemical pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Oxo-2-phenyl-1H-inden-3-olate: This compound shares a similar core structure but differs in the position and type of substituents.
1-Oxo-1H-phenalene-2,3-dicarbonitrile: Another phenalenone derivative with different functional groups, showing distinct chemical and biological properties.
Uniqueness: Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
13148-22-6 |
|---|---|
Formule moléculaire |
C19H11O2- |
Poids moléculaire |
271.3 g/mol |
Nom IUPAC |
3-oxo-2-phenylphenalen-1-olate |
InChI |
InChI=1S/C19H12O2/c20-18-14-10-4-8-12-9-5-11-15(16(12)14)19(21)17(18)13-6-2-1-3-7-13/h1-11,20H/p-1 |
Clé InChI |
LVSVQSJLQSCHRK-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=CC=CC4=C3C(=CC=C4)C2=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane](/img/structure/B14727837.png)
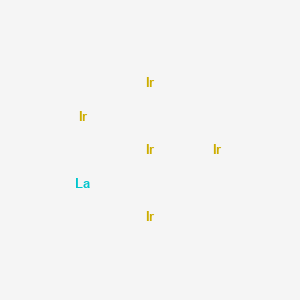
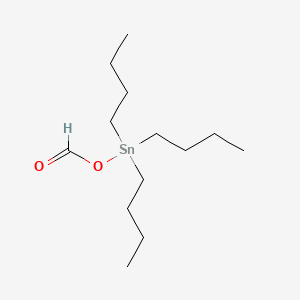
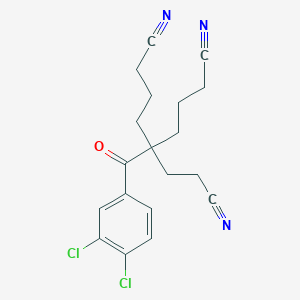
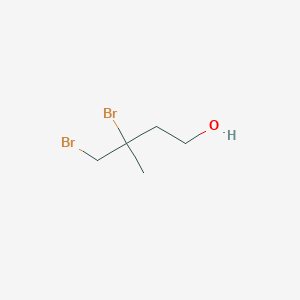
![1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14727852.png)
![Ethyl 2-[(2-but-2-enoyloxyacetyl)amino]-4,5-dimethyl-thiophene-3-carboxylate](/img/structure/B14727857.png)
